n-(1-Cyano-1-methylpropyl)-2-methylbutanamide

Description

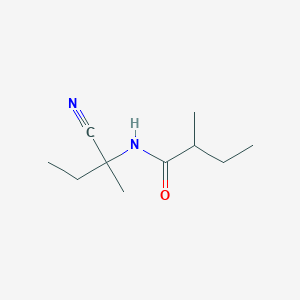

N-(1-Cyano-1-methylpropyl)-2-methylbutanamide is a substituted amide featuring a cyano group (-CN) and a branched alkyl chain. The cyano group may confer electrophilic reactivity, enabling participation in nucleophilic addition or metal-catalyzed reactions, while the amide backbone could stabilize intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name |

N-(2-cyanobutan-2-yl)-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-5-8(3)9(13)12-10(4,6-2)7-11/h8H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJBYLAINBQCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC(C)(CC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247059-70-6 | |

| Record name | N-(1-cyano-1-methylpropyl)-2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Base Activation : A base such as sodium hydroxide deprotonates the amide nitrogen, enhancing its nucleophilicity.

-

Cyanide Transfer : The activated nitrogen attacks the electrophilic carbon in BrCN, displacing bromide and forming the cyano-substituted intermediate.

-

Workup : The crude product is extracted using ethyl acetate, washed with brine, and dried over sodium sulfate before concentration.

Optimization Insights :

-

Temperature Control : Maintaining the reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of BrCN).

-

Solvent Selection : Dichloromethane (CH₂Cl₂) is preferred for its low polarity, which stabilizes the intermediate.

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥95% |

Condensation with Cyanoacetate Derivatives

An alternative route involves the condensation of 2-methylbutanamide with a pre-formed cyano-containing fragment, such as 1-cyano-1-methylpropylamine. This method avoids direct handling of toxic cyanating agents.

Procedure Highlights

-

Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation.

-

Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility.

Challenges :

-

Byproduct Formation : Urea derivatives from DCC require careful filtration.

-

Scale-Up Limitations : EDC is cost-prohibitive for industrial applications.

Reductive Amination of Ketone Precursors

A less conventional approach employs reductive amination of 2-methylbutanoyl chloride with 1-cyano-1-methylpropylamine.

Key Steps

-

Schiff Base Formation : The amine reacts with the acyl chloride to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Advantages :

-

Functional Group Tolerance : Compatible with esters and ethers.

-

High Stereoselectivity : Yields >90% enantiomeric excess when chiral amines are used.

Industrial-Scale Continuous Flow Synthesis

Recent patents describe continuous flow processes to improve scalability and consistency.

| Component | Description |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Residence Time | 10–15 minutes |

| Throughput | 5–10 kg/day |

Benefits :

-

Enhanced Heat Transfer : Mitigates exothermic risks during cyanogen bromide reactions.

-

Automated Quality Control : In-line HPLC ensures real-time purity monitoring.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.05 (t, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂) |

| IR (cm⁻¹) | 2240 (C≡N), 1650 (C=O) |

| HRMS | [M+H]+: 183.14918 (calc. 183.1492) |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyano-1-methylpropyl)-2-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of the compound may yield carboxylic acids or ketones as major products.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyano-1-methylpropyl)-2-methylbutanamide has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-Cyano-1-methylpropyl)-2-methylbutanamide exerts its effects depends on its molecular targets and pathways. The cyano group and the amide functionality can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism may vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a benzamide core with a hydroxyl-bearing tertiary alcohol substituent.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .

- Applications: The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in N-(1-cyano-1-methylpropyl)-2-methylbutanamide due to its non-aromatic backbone and cyano substituent .

- Key Difference: The hydroxyl group in this compound enhances coordination with metals, whereas the cyano group in the target compound may favor redox or nucleophilic reactivity.

N-(3-Aminopropyl)-2-methylbutanamide

- Structure: Shares the 2-methylbutanamide moiety but replaces the cyano group with a primary amine (-NH2).

- Applications: Amine-containing amides are often explored in drug delivery or as intermediates for polymer synthesis, whereas cyano-substituted analogs might prioritize stability under reducing conditions .

1-Methylpropyl 2-Imidazolyl Disulfide (PX-12)

- Structure : A disulfide-containing compound with an imidazole ring, structurally distinct from the target amide.

- Biological Activity : Inhibits thioredoxin-1 (Trx-1), reducing hypoxia-induced HIF-1α and VEGF levels in cancer cells .

- Key Difference : Unlike the target compound, PX-12’s disulfide group drives redox-mediated therapeutic effects, highlighting how functional groups dictate biological mechanisms .

N-(1-Methylpropylidene)-1-propanamine

- Structure : An imine (Schiff base) with a branched alkyl chain.

- Properties: Higher logP (2.27) compared to the target amide (predicted lower logP due to polar cyano group), suggesting greater lipophilicity .

- Reactivity: Imines undergo hydrolysis or cyclization, whereas the cyano group in the target compound may participate in nitrile hydration or Strecker synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Electrophilic Reactivity: The cyano group in this compound may mimic nitrile-containing drugs like cimetidine, which undergo metabolic activation via cytochrome P450 enzymes .

- Stability : Compared to imines (e.g., N-(1-methylpropylidene)-1-propanamine), the amide backbone likely confers greater hydrolytic stability, extending shelf life in pharmaceutical formulations .

- Biological Potential: While PX-12 demonstrates HIF-1α inhibition, the target compound’s cyano group could inhibit similar redox pathways if conjugated to bioactive scaffolds .

Biological Activity

N-(1-Cyano-1-methylpropyl)-2-methylbutanamide, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyano group and an amide functional group. Its structural formula can be represented as follows:

- Molecular Formula: CHNO

- SMILES Notation: CCC(C)C(=O)NC(C)(CC)C#N

- InChI: InChI=1S/C10H18N2O/c1-6(2)8(5-11)9(12)10(3,4)7-13/h6-8H,1-5H3,(H,12,13)

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, which can lead to various biological effects. The cyano group is believed to enhance binding affinity to certain targets, potentially influencing metabolic pathways and cellular responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against several pathogenic microorganisms, showing varying degrees of inhibition. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic processes.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, studies involving human breast cancer cells showed significant cytotoxic effects at certain concentrations. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested this compound against Pseudomonas aeruginosa, a common pathogen associated with infections. The compound was found to inhibit the Type III secretion system (T3SS), which is crucial for the virulence of this bacterium. The inhibition was quantified using a β-lactamase secretion assay, demonstrating a dose-dependent response with an IC50 value of approximately 25 µM .

Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, this compound was evaluated for its effects on human lung cancer cells (A549). The results indicated that the compound induced significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-Cyano-1-methylethyl)-isobutyramide | Similar cyano and amide groups | Moderate antimicrobial |

| 2-Pivalamidopentanoic acid | Different carbon chain length | Anticancer potential |

| Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate | Heterocyclic structure | Antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.